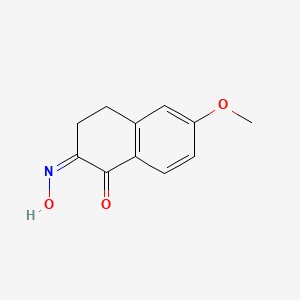
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxyimino group and a methoxy group attached to a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitrosation of substituted malonic esters followed by oximation . The reaction conditions often include the use of nitrous acid, which can be generated in situ from sodium nitrite and acetic acid . The reaction is carried out at a controlled pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization from ethanol or ethyl acetate are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted naphthalenones .
Aplicaciones Científicas De Investigación
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate:
2-(Hydroxyimino)-3-oxobutanal: This compound undergoes similar reactions and is used in the synthesis of various organic molecules.
Uniqueness
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, including the methoxy group and the dihydronaphthalenone core.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H11NO3/c1-15-8-3-4-9-7(6-8)2-5-10(12-14)11(9)13/h3-4,6,14H,2,5H2,1H3/b12-10- |
Clave InChI |
UHLKGOLZLXVSOR-BENRWUELSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=O)/C(=N\O)/CC2 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=NO)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


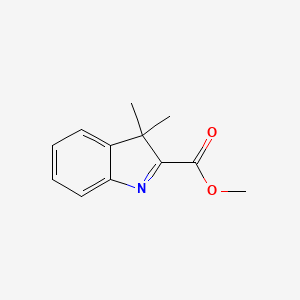

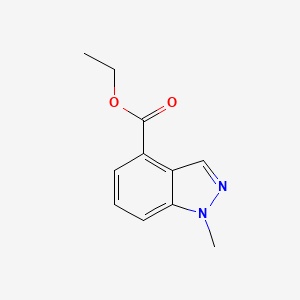
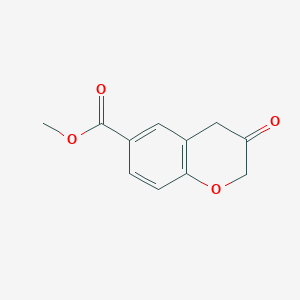
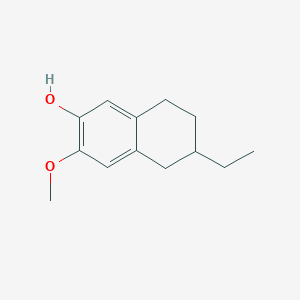
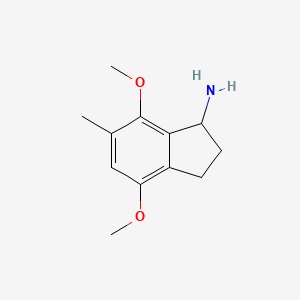
![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)
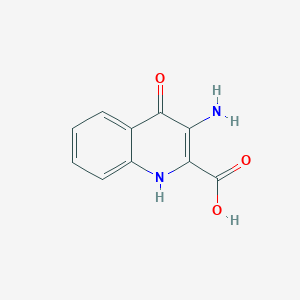
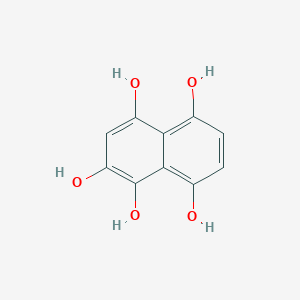
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
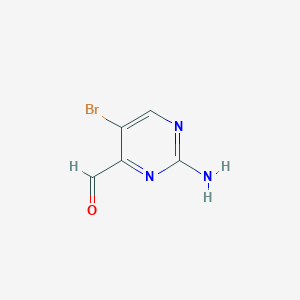
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
